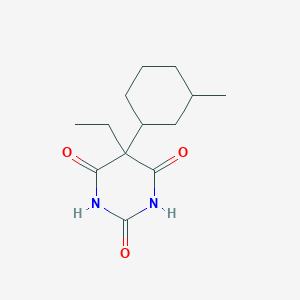
o-Cyclopentyl S-2-(diisopropylamino)ethyl methylphosphonothiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Cyclopentyl S-2-(diisopropylamino)ethyl methylphosphonothiolate is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are known for their diverse applications, including their use as pesticides, nerve agents, and in various industrial processes. The compound’s structure includes a cyclopentyl group, a diisopropylamino group, and a methylphosphonothiolate moiety, making it a complex molecule with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of o-Cyclopentyl S-2-(diisopropylamino)ethyl methylphosphonothiolate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of cyclopentanol with phosphorus trichloride to form cyclopentyl phosphonochloridate. This intermediate is then reacted with diisopropylamine to introduce the diisopropylamino group. Finally, the methylphosphonothiolate moiety is introduced through a reaction with methylphosphonothioic dichloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Safety measures are also crucial due to the potential toxicity of the intermediates and the final product.
Análisis De Reacciones Químicas
Types of Reactions
o-Cyclopentyl S-2-(diisopropylamino)ethyl methylphosphonothiolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphonothiolate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the diisopropylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonothiolates.
Aplicaciones Científicas De Investigación
o-Cyclopentyl S-2-(diisopropylamino)ethyl methylphosphonothiolate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, particularly its interaction with enzymes and proteins.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting the nervous system.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with enzymes, particularly acetylcholinesterase. By inhibiting this enzyme, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft. This results in continuous stimulation of muscles, glands, and central nervous system structures, which can lead to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
O-ethyl S-2-(diisopropylamino)ethyl methylphosphonothiolate (VX): A well-known nerve agent with similar structural features.
O-isobutyl S-2-(diethylamino)ethyl methylphosphonothiolate (RVX): Another nerve agent with a different alkyl group.
O-cyclohexyl S-(diethylamino)ethyl methylphosphonothiolate: A compound with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
o-Cyclopentyl S-2-(diisopropylamino)ethyl methylphosphonothiolate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyl group provides different steric and electronic effects compared to other similar compounds, potentially leading to unique interactions with biological targets and different reactivity in chemical processes.
Propiedades
Número CAS |
85473-33-2 |
|---|---|
Fórmula molecular |
C14H30NO2PS |
Peso molecular |
307.43 g/mol |
Nombre IUPAC |
N-[2-[cyclopentyloxy(methyl)phosphoryl]sulfanylethyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C14H30NO2PS/c1-12(2)15(13(3)4)10-11-19-18(5,16)17-14-8-6-7-9-14/h12-14H,6-11H2,1-5H3 |
Clave InChI |
KMOQPOZNANNNKH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCSP(=O)(C)OC1CCCC1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(4-Methyl-1-oxo-1lambda~5~-pyridine-2-sulfonyl)methyl]benzonitrile](/img/structure/B14414054.png)
![2,3',3',4',4'-Pentamethylspiro[isoindole-1,2'-oxetan]-3(2H)-one](/img/structure/B14414062.png)




![6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine](/img/structure/B14414116.png)


![[4-(Octadecyloxy)phenyl]acetonitrile](/img/structure/B14414135.png)
